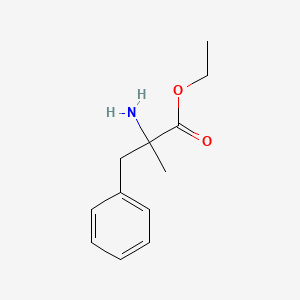

Ethyl 2-amino-2-methyl-3-phenylpropanoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-amino-2-methyl-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-11(14)12(2,13)9-10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKINIYKYOMQSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Amino 2 Methyl 3 Phenylpropanoate and Its Analogues

Classical and Stoichiometric Approaches

Classical methods for the synthesis of α,α-disubstituted amino acids often rely on stoichiometric reagents and well-established reaction pathways. These approaches, while sometimes lacking in atom economy or stereocontrol compared to modern catalytic methods, form the foundational basis for the synthesis of these complex molecules.

Nucleophilic Arylation of Ketoimino Esters (e.g., Friedel-Crafts, Organometallic Reagents)

The introduction of an aryl group at the α-position of an amino acid precursor is a key strategy. One approach involves the nucleophilic arylation of ketoimino esters. While direct Friedel-Crafts alkylation of arenes with α-imino esters can be challenging, related strategies using organometallic reagents have proven effective. For instance, the addition of organozinc reagents to ketoimines, catalyzed by transition metals like Zirconium, allows for the synthesis of N-substituted quaternary carbon stereocenters. mdpi.com Similarly, Negishi cross-coupling reactions, which utilize organozinc reagents and a palladium catalyst, can be employed to form the crucial carbon-carbon bond between the aryl group and the α-carbon of the amino acid precursor. whiterose.ac.ukcapes.gov.br These methods provide a pathway to α-aryl amino acid derivatives, which can then be further functionalized.

A general representation of this organometallic approach is the reaction of an organozinc reagent, derived from an aryl halide, with a suitable ketoimino ester, catalyzed by a palladium or zirconium complex.

Table 1: Examples of Organometallic Arylation for Amino Acid Synthesis

| Catalyst System | Electrophile | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Zr-catalyst | Aryl-substituted Ketoimine | Dialkylzinc Reagent | N-Substituted Quaternary Amino Acid | mdpi.com |

| Pd₂(dba)₃ / SPhos | Aryl Halide | α-Amino Acid Derived Organozinc | α-Aryl Amino Acid | whiterose.ac.uk |

| Rieke Copper | Acid Chlorides / Aryl Iodides | Organocopper Reagent from Iodohomoalanine | α-Amino Acid Derivatives | capes.gov.br |

Alkylation and Esterification Routes

A common and straightforward approach involves the alkylation of a pre-existing amino acid derivative. For α-methyl-α-phenylalanine derivatives, this typically involves the alkylation of an alanine (B10760859) precursor or the benzylation of an α-methylated glycine (B1666218) equivalent. The direct alkylation of phenylalanine derivatives at the α-position is also a viable route. acs.org The use of a strong base is required to generate the enolate, which then reacts with an alkylating agent.

Following the construction of the amino acid backbone, esterification is a crucial step to obtain the ethyl ester. Standard methods for esterifying amino acids, which can be challenging due to their zwitterionic nature, include acid-catalyzed reactions in the corresponding alcohol (e.g., ethanol (B145695) with HCl or H₂SO₄) or the use of reagents like thionyl chloride in ethanol. nih.govresearchgate.netnih.gov More sophisticated methods utilize coupling reagents, such as Mukaiyama's reagent (e.g., 2-chloro-1-methylpyridinium (B1202621) iodide), to facilitate the reaction between the carboxylic acid and the alcohol under milder conditions. nih.gov

Table 2: Common Esterification Methods for Amino Acids

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (HCl, H₂SO₄) | Reflux | Simple, inexpensive | nih.govgoogle.com |

| Thionyl Chloride | SOCl₂, Alcohol | Often at 0°C to reflux | High yielding | researchgate.net |

| Mukaiyama's Reagent | 2-chloro-1-methylpyridinium iodide, Alcohol, Base | Room temperature | Mild conditions | nih.gov |

| Trimethylchlorosilane | TMSCl, Methanol | Room temperature | Convenient, good yields | nih.gov |

Routes Involving Isocyanoacetate Esters and Their Transformations

Ethyl isocyanoacetate and its derivatives are versatile building blocks in amino acid synthesis. The isocyano group activates the α-proton, facilitating deprotonation and subsequent alkylation. For the synthesis of Ethyl 2-amino-2-methyl-3-phenylpropanoate, a typical sequence would involve the sequential alkylation of an isocyanoacetate ester. For example, ethyl isocyanoacetate can first be methylated and then benzylated (or vice versa) using appropriate alkyl halides and a base. The isocyano group can then be hydrolyzed under acidic conditions to yield the primary amine of the desired amino acid ester. acs.orgnih.gov

Recent developments have shown that α-substituted-α-isocyanoesters can undergo electrophilic α-arylation. For example, silver oxide can catalyze the conjugate addition of α-aryl isocyanoacetates to o-quinone diimides, affording α,α-diarylisocyano esters which are precursors to α,α-diaryl-α-amino esters. acs.orgnih.gov This methodology can also be extended to the synthesis of α-alkyl-α-aryl amino acids. nih.gov

Asymmetric and Stereoselective Synthesis Strategies

Controlling the stereochemistry at the newly formed quaternary center is a primary goal in modern synthetic chemistry. Asymmetric and stereoselective strategies are employed to produce enantiomerically enriched this compound.

Enantioselective Alkylation Methods (e.g., Phase Transfer Catalysis with Chiral Catalysts)

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of α-amino acids. acs.org This method typically involves the alkylation of a glycine-derived Schiff base, such as the benzophenone (B1666685) imine of ethyl glycinate, with an alkyl halide in a biphasic system. The key to enantioselectivity is the use of a chiral phase-transfer catalyst, which transports the aqueous base to the organic phase and creates a chiral environment for the alkylation reaction. acs.orgresearchgate.net

Cinchona alkaloids, such as cinchonine (B1669041) and cinchonidine, are frequently used to prepare highly effective chiral PTCs. organic-chemistry.orgnih.gov By modifying the structure of these alkaloids, catalysts can be fine-tuned to provide high yields and excellent enantiomeric excess (ee) for the synthesis of a wide range of α-alkyl and α,α-dialkyl-α-amino acids. researchgate.netorganic-chemistry.org For the target molecule, this would involve the asymmetric benzylation of an alanine Schiff base ester or the methylation of a phenylalanine Schiff base ester under PTC conditions. The stereochemical outcome can often be predicted based on the catalyst used; for instance, cinchonine-derived catalysts may favor the (R)-enantiomer, while cinchonidine-derived catalysts can produce the (S)-enantiomer. nih.gov

Table 3: Chiral Phase-Transfer Catalysts in Asymmetric Amino Acid Synthesis

| Catalyst Type | Precursor | Reaction Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid Quaternary Ammonium (B1175870) Salt | Glycine Schiff Base Ester | Alkylation | High | acs.orgnih.gov |

| N-benzimidazolemethyl cinchonine quaternary ammonium salt | N-(diphenylmethylene) glycine tert-butyl ester | Alkylation | 94–99% | organic-chemistry.org |

| O-Alkyl N-anthracenylmethyl Cinchona derivatives | Glycine Imines | Alkylation | High | researchgate.net |

Diastereoselective Approaches (e.g., from Chiral Aldehydes or Imine Derivatives)

Diastereoselective methods rely on a chiral auxiliary or a chiral starting material to direct the stereochemical outcome of a reaction. One strategy involves the use of chiral α-amino aldehydes, which can be derived from natural amino acids. acs.org These aldehydes can undergo various transformations, such as hydroacylation reactions with alkynes, with high retention of enantiopurity. acs.org

Another powerful approach is the diastereoselective alkylation of chiral imine derivatives. nih.gov For example, a chiral amine can be condensed with a keto-ester to form a chiral imine. Subsequent alkylation of the enolate of this imine occurs diastereoselectively, controlled by the steric and electronic properties of the chiral auxiliary. Removal of the auxiliary then yields the enantiomerically enriched α,α-disubstituted amino acid. Similarly, chiral aldehyde catalysis can be employed for the direct asymmetric α-substitution of N-unprotected amino acids. rsc.orgfrontiersin.org The reaction of a chiral aldehyde with an amino acid ester forms a chiral imine in situ, which then undergoes a stereocontrolled reaction. rsc.org Furthermore, the reductive coupling of imines with chiral allenamides, catalyzed by copper, provides a route to chiral 1,2-diamino synthons with high diastereoselectivity, showcasing the utility of imine derivatives in stereoselective C-C bond formation. nih.gov

Enantioconvergent Synthesis from Racemic Precursors

Enantioconvergent synthesis provides a powerful method for producing enantiomerically enriched α,α-disubstituted α-amino acids from racemic starting materials. One such approach involves a radical cross-coupling reaction between glycine esters and racemic α-bromoketones. nih.gov This reaction is facilitated by synergistic Brønsted acid and photoredox catalysis, which allows for the control of reactive radical intermediates and iminium ions, leading to highly stereoselective bond formation. nih.gov This method is effective for creating a variety of unnatural α-amino acid derivatives with two adjacent stereocenters, including those with unique β-fluorinated quaternary or all-carbon stereocenters, with high diastereoselectivity and excellent enantioselectivity. nih.gov

Another strategy employs an iron-catalyzed 1,3-nitrogen migration in azanyl esters derived from carboxylic acids. This process can be either asymmetric for α-monosubstituted α-amino acids or enantioconvergent for α,α-disubstituted variants. researchgate.net The reaction proceeds through a stereoablative hydrogen atom transfer followed by a stereoselective C–N bond-forming radical rebound mechanism, which accounts for the high degree of enantiocontrol. researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers versatile and efficient routes to α,α-disubstituted amino acids. These methods often provide high yields and selectivity under mild reaction conditions.

Palladium-Catalyzed Arylation of Cyclic Precursors

Palladium catalysts are widely used for the α-arylation of amino acid derivatives. For instance, the arylation of azlactones derived from common amino acids like alanine, valine, and phenylalanine can produce α-aryl-α-alkyl amino acid derivatives in good yields. berkeley.edu Mechanistic studies have revealed that the choice of palladium precursor is crucial, as intermediates formed from Pd(dba)₂ can sometimes inhibit the reaction. berkeley.edu

The intramolecular α-arylation of α-amino acid esters is another effective palladium-catalyzed method for synthesizing cyclic amino acid derivatives such as isoindolines and tetrahydroisoquinolines. nih.gov This approach can also be extended to create fused tricyclic systems from cyclic amino acid esters. nih.gov Furthermore, palladium-catalyzed hydroarylation of allenyl-containing amino acids with aryl boronic acids provides a regioselective and stereoselective route to α,α-disubstituted amino acids. thieme-connect.de

| Catalyst System | Substrate | Product | Yield | Ref |

| Pd₂(dba)₃ / Tol-BINAP | Cyclohexanone and 4-tert-butylbromobenzene | α-Arylated cyclohexanone | 83% | nih.gov |

| Pd(OAc)₂ / DPPF / K₃PO₄ | Allenyl-containing amino acid and Aryl boronic acid | α,α-Disubstituted amino acid | 44-81% | thieme-connect.de |

| Pd catalyst / PhI(OAc)₂ | α,α-Disubstituted α-amino acid | β-Acetoxy-α-amino acid | N/A | mdpi.com |

Ruthenium-Catalyzed N-Alkylation of Amino Acid Esters

Ruthenium catalysts are effective for the direct N-alkylation of α-amino acid esters and amides using alcohols, a process that is atom-economic and produces water as the only byproduct. rug.nlnih.gov This methodology demonstrates high retention of stereochemical integrity and is applicable to a broad range of substrates. rug.nlresearchgate.net The addition of diphenylphosphate can significantly improve reactivity and product selectivity. rug.nlnih.gov This approach is valuable for synthesizing N-alkyl amino acid esters and amides, which are important chiral moieties in many bioactive compounds. rug.nl

| Catalyst | Substrate 1 | Substrate 2 | Key Feature | Ref |

| Ruthenium Complex | α-Amino acid ester/amide | Alcohol | High retention of stereochemistry, atom-economical | rug.nlresearchgate.net |

| Ruthenium Complex | Amino 1,3,5-triazine | Alcohol | Broad substrate scope, moderate to good yields | rsc.org |

Bi(V)-Mediated Arylation/SN2-Displacement Strategies

A novel one-pot, three-component synthesis of α,α-diaryl α-amino esters utilizes a Bismuth(V)-mediated arylation followed by an Sₙ2 displacement. nih.govacs.org This method starts from readily available α-keto esters and proceeds under mild conditions. nih.gov The process involves the in situ formation of a Kukhtin–Ramirez intermediate, which then undergoes electrophilic arylation by a Bi(V) reagent and subsequent displacement by an amine nucleophile. acs.org This strategy is compatible with a wide array of anilines, primary amines, Bi(V) arylating agents, and α-keto ester substrates. nih.gov A key advantage is the modular assembly of the final product from independently variable reagents in a single step. nih.gov

Bismuth salts, along with iron salts, can also catalyze a three-component reaction between amides, glyoxylic acid derivatives, and arenes to form α-arylglycines. researchgate.netthieme.de This method is atom-economic, with water as the only byproduct. researchgate.net

| Reagents | Reaction Type | Product | Key Features | Ref |

| Bi(V) reagent, Phosphine, Amine | Arylation/Sₙ2-Displacement | α,α-Diaryl α-amino ester | One-pot, mild conditions, modular | nih.govacs.org |

| Bi(OTf)₃ or Fe salt | Three-component reaction | α-Arylglycine | Atom-economic, uses readily available starting materials | researchgate.netthieme.de |

Multicomponent Reaction Strategies

Ugi Reaction Applications in the Synthesis of Amino Acid Derivatives

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-amino acid derivatives. It involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a single step to produce an α-acylamino amide. researchgate.net While the classical Ugi reaction has seen extensive development, the use of ammonia (B1221849) has been challenging, often requiring harsh conditions and resulting in low yields. rsc.org

Recent advancements have led to a more robust and practical ammonia-Ugi reaction protocol using pre-prepared ammonium carboxylates in trifluoroethanol. rsc.org This modified approach proceeds at room temperature with high yields and a broad substrate scope, enabling the synthesis of various α,α-disubstituted amino acid derivatives, including unnatural dipeptides, without racemization of chiral centers. researchgate.netrsc.org This one-pot synthesis is particularly advantageous as it avoids the need for condensing agents. rsc.org

| Reaction | Components | Product | Advantages | Ref |

| Ammonia-Ugi Reaction | Ammonium carboxylate, Ketone/Aldehyde, Isocyanide | α,α-Disubstituted amino acid derivatives | High yields, room temperature, broad scope, no racemization | researchgate.netrsc.org |

| Classical Ugi Reaction | Aldehyde, Amine, Carboxylic acid, Isocyanide | N,N'-disubstituted α-aminocarboxamide | Versatile for constructing complex structures | nih.gov |

Aza-Henry Reactions for Substituted Imidazoline (B1206853) Precursors

The aza-Henry reaction, also known as the nitro-Mannich reaction, serves as a powerful and convergent method for the synthesis of α,β-diamino acid derivatives, which are valuable precursors to substituted imidazolines. nih.govnih.gov This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine and creating up to two new stereocenters. nih.gov The development of catalytic, enantioselective versions of this reaction has provided a strategic approach to chiral imidazolines, which are of significant interest in medicinal chemistry. nih.govnih.gov

A key challenge in this area has been the extension of the aza-Henry reaction to α-alkyl-α-nitroester substrates to generate sterically congested α-substituted α,β-diamino ester products. nih.gov These products are direct precursors to imidazolines with vicinal tetra-substituted stereocenters.

Detailed research by Johnston and colleagues has led to the development of a diastereodivergent aza-Henry reaction using a bifunctional Brønsted acid–base organocatalyst design. nih.govresearchgate.net Specifically, a C2-symmetric bis(amidine) [BAM] catalyst has been shown to effectively promote the anti-selective addition of α-substituted α-nitro esters to imines. nih.gov This methodology provides α-substituted α,β-diamino ester products with high levels of diastereo- and enantioselectivity. nih.govresearchgate.net

The general transformation is depicted in the scheme below, where an N-Boc-protected imine reacts with an α-substituted-α-nitro ester in the presence of a chiral bis(amidine) catalyst to yield the anti-β-nitro-α-amino ester adduct. Subsequent reduction of the nitro group furnishes the vicinal diamine, which can then be cyclized to form the desired substituted imidazoline. nih.gov

Scheme 1: General Aza-Henry Reaction for Imidazoline Precursors

R¹-CH=N-Boc + R²-CH(NO₂)-COOR³ --(BAM Catalyst)--> Boc-NH-CH(R¹)-C(R²)(NO₂)-COOR³

The success of this reaction hinges on the catalyst's ability to control the facial selectivity of the nucleophilic attack of the nitronate on the imine. The bis(amidine) catalyst is believed to activate both the imine (via Brønsted acid catalysis) and the nitroalkane (via Brønsted base catalysis) simultaneously, organizing the transition state to favor the formation of the anti-diastereomer. nih.gov

The scope of the reaction has been explored with various imines and α-nitro esters. For instance, the reaction of the N-Boc imine derived from benzaldehyde (B42025) with ethyl 2-nitropropanoate proceeds in the presence of the BAM catalyst to afford the corresponding anti-adduct in high yield and stereoselectivity. nih.gov The findings from these studies highlight the utility of the aza-Henry reaction as a robust method for accessing key precursors for molecules like this compound and its analogues.

The table below summarizes representative results from the catalyzed anti-selective aza-Henry reaction. nih.gov

| Entry | Imine Substituent (Ar) | Nitro Ester (R¹, R²) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 1 | C₆H₅ | C₂H₅, CH₃ | 85 | >20:1 | 96 |

| 2 | 4-MeOC₆H₄ | C₂H₅, CH₃ | 81 | >20:1 | 95 |

| 3 | 4-ClC₆H₄ | C₂H₅, CH₃ | 90 | >20:1 | 97 |

| 4 | 2-Naphthyl | C₂H₅, CH₃ | 88 | 19:1 | 96 |

| 5 | C₆H₅ | i-Pr, CH₃ | 75 | 15:1 | 94 |

This catalytic, stereoselective approach provides a significant advancement for the synthesis of chiral α,α-disubstituted amino acid derivatives, which are precursors to biologically relevant imidazolines. nih.govnih.gov The ability to control diastereoselectivity through catalyst design offers a versatile platform for the synthesis of a variety of complex structures. researchgate.net

Chemical Reactivity and Transformation Pathways of Ethyl 2 Amino 2 Methyl 3 Phenylpropanoate

Reactions Involving the Primary Amino Group

The primary amino group in ethyl 2-amino-2-methyl-3-phenylpropanoate is a key site for nucleophilic reactions, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Alkylation and N-Acylation Reactions

The primary amino group of α-amino acid esters can undergo N-alkylation through various methods, including reductive amination and direct alkylation with alcohols. rug.nlresearchgate.netnih.gov Reductive alkylation involves the reaction of the amino group with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine. chimia.ch Reagents such as sodium borohydride (B1222165) are commonly used for this reduction. researchgate.net Direct N-alkylation with alcohols, often catalyzed by transition metals, provides an atom-economical alternative. rug.nlnih.gov For instance, ruthenium-based catalysts have been shown to be effective for the direct N-alkylation of α-amino acid esters with alcohols, with water being the only byproduct. rug.nl However, side reactions such as transesterification can occur, particularly at higher temperatures. researchgate.net

N-acylation of the primary amino group is a fundamental reaction for the formation of amides. This is commonly achieved by reacting the amino ester with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids. google.comgoogleapis.com For example, N-acetyl-D,L-phenylalanine methyl ester can be synthesized from the corresponding amino ester and an acetylating agent. googleapis.com The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. Microwave-assisted esterification of N-acetyl-L-phenylalanine has also been explored, indicating modern approaches to these transformations. nih.gov

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation (Reductive) | Aldehyde/Ketone, NaBH4 | N-Alkyl Amino Ester | researchgate.netchimia.ch |

| N-Alkylation (Direct) | Alcohol, Ru-catalyst | N-Alkyl Amino Ester | rug.nl |

| N-Acylation | Acid Chloride/Anhydride, Base | N-Acyl Amino Ester | google.comgoogleapis.com |

Amide and Peptide Bond Formation

The formation of an amide or peptide bond is a crucial transformation of the amino group in this compound, enabling its incorporation into peptide chains. derpharmachemica.com This reaction involves the coupling of the amino group with the carboxylic acid of another amino acid or a different carboxylic acid. ajchem-a.com To facilitate this reaction, the carboxylic acid is typically activated using coupling reagents. ajchem-a.com Common coupling methods include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate and suppress side reactions. ajchem-a.com

The synthesis of dipeptide analogues from L-phenylalanine derivatives has been reported, demonstrating the feasibility of these coupling reactions. researchgate.netderpharmachemica.com Standard peptide coupling protocols can be applied to form the desired amide linkage. researchgate.net The resulting peptide can then be further elaborated or deprotected as needed for the synthesis of larger peptide structures.

Oxidation and Other Functionalizations

The primary amino group of α-amino acid esters can be oxidized to other functional groups. For instance, the oxidation of α-amino acid esters to α-oximino esters can be achieved using reagents like magnesium bis(monoperoxyphthalate) hexahydrate (MMPP). researchgate.net Furthermore, α-amino esters can be precursors for the synthesis of α-keto esters through oxidative processes. organic-chemistry.org

Beyond oxidation, the primary amino group can undergo various other functionalizations. These include the labeling of the amine group with specific tags for analytical purposes. nih.gov The amino group can also be a handle for more complex transformations, such as those involving C-H functionalization of the amino acid backbone, which has become an important strategy in the synthesis of modified amino acids. acs.org A wide array of post-translational modifications that occur in nature, such as formylation and propionylation, can also be mimicked synthetically on the amino group. wikipedia.org

Reactions at the Ester Moiety

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion to other functional groups such as carboxylic acids and different esters.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-amino-2-methyl-3-phenylpropanoic acid, can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible reaction and is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid, and an excess of water to drive the equilibrium towards the products. chemguide.co.ukpearson.com The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. pearson.com

Alkaline hydrolysis, also known as saponification, is an irreversible process that is commonly used for the cleavage of esters. chemguide.co.uk This reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. commonorganicchemistry.com The reaction yields the sodium salt of the carboxylic acid and ethanol (B145695). chemguide.co.uk Subsequent acidification of the reaction mixture protonates the carboxylate salt to give the free carboxylic acid. chemguide.co.uk

| Hydrolysis Condition | Reagents | Key Features | Reference |

|---|---|---|---|

| Acidic | Dilute HCl or H2SO4, excess H2O | Reversible | chemguide.co.ukpearson.com |

| Basic (Saponification) | NaOH or KOH, H2O | Irreversible | chemguide.co.ukcommonorganicchemistry.com |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In the context of this compound, it can be converted to, for example, the methyl ester by reaction with methanol. researchgate.net

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester. wikipedia.orgmasterorganicchemistry.com The choice of alcohol and catalyst can be tailored to achieve the desired ester product. Transesterification can sometimes be an unintended side reaction, for instance, during N-alkylation reactions conducted in an alcohol solvent at elevated temperatures. researchgate.net

Reactivity at the Alpha-Carbon and Phenyl Group

The reactivity of this compound is significantly influenced by the tetrasubstituted α-carbon. This structural feature imparts high steric hindrance and removes the acidic α-proton typically found in other amino acids, thereby limiting direct enolate-based functionalization. Consequently, much of the research in this area focuses on the stereoselective construction of this quaternary center rather than its post-synthetic modification.

While direct functionalization of the saturated α-carbon is challenging, the other reactive sites—the primary amine, the ester, and the phenyl group—offer pathways for derivatization.

N-Terminal Modification: The primary amino group can readily undergo standard transformations. For instance, it can be converted into an isocyanate, a versatile intermediate for synthesizing ureas and carbamates. A phosgene-free method using di-tert-butyl dicarbonate (B1257347) can achieve this transformation rapidly and efficiently. researchgate.net

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. The resulting acid can then be coupled with other molecules to form amides or other ester derivatives.

Phenyl Group Functionalization: The phenyl ring is susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation, although the directing effects of the alkyl substituent must be considered.

A key synthetic challenge is the creation of α,α-diaryl-α-amino acid derivatives. One novel approach involves the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides, which allows for the arylation of a highly congested carbon atom to produce α,α-diarylisocyano esters. nih.govacs.org These can then be hydrolyzed to the corresponding amino esters. nih.gov

Table 1: Selected Functionalization Reactions for Amino Acid Esters

| Reaction Type | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Isocyanate Formation | Di-tert-butyl dicarbonate, DMAP | α-Isocyanato ester | researchgate.net |

| α-Arylation | α-Aryl isocyanoacetate, o-quinone diimide, Ag₂O | α,α-Diaryl isocyano ester | nih.govacs.org |

The development of stereoselective methods to synthesize α,α-disubstituted amino acids like this compound is a major focus of modern organic chemistry. ucsb.edu These compounds are valuable building blocks for peptides, imparting conformational constraints and resistance to enzymatic degradation. nih.gov

One prominent strategy involves the asymmetric alkylation of Schiff base complexes. For example, a Ni(II) complex of a glycine (B1666218) Schiff base with a recyclable chiral auxiliary can be alkylated with high diastereoselectivity. mdpi.com Subsequent hydrolysis removes the metal and auxiliary, yielding the enantiomerically enriched α,α-disubstituted amino acid. mdpi.com

Another powerful approach is the tandem N-alkylation/asymmetric π-allylation of α-iminoesters. This three-component coupling of an α-iminoester, a Grignard reagent, and an allylic acetate (B1210297) generates an enolate that undergoes highly selective allylation, providing access to α-allyl-α-aryl α-amino acids. nih.gov This method highlights how the in situ generation of a reactive intermediate can lead to higher reactivity and selectivity compared to direct deprotonation approaches. nih.gov Furthermore, catalytic asymmetric alkynylation of α-imino esters using chiral Cu(I) complexes provides a versatile route to optically active β,γ-alkynyl α-amino acid derivatives, which are precursors to a wide range of other functionalized amino acids. nih.gov

Cyclization and Heterocycle Formation

The primary amino group and the ester functionality of this compound serve as key handles for constructing various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

Amino acids and their esters are valuable bio-based starting materials for the synthesis of benzoxazine (B1645224) monomers. acs.orgresearchgate.net The formation of these heterocyclic systems typically proceeds via a Mannich condensation reaction involving the amino acid ester, a phenolic compound, and formaldehyde (B43269) (or paraformaldehyde). acs.orgresearchgate.netresearchgate.net This reaction constructs the characteristic six-membered oxazine (B8389632) ring fused to a benzene (B151609) ring.

For example, reacting an amino acid methyl ester with eugenol (B1671780) and paraformaldehyde leads to the formation of a bio-based benzoxazine monomer. acs.org The resulting monomers can be polymerized upon heating to form polybenzoxazines, which are thermosetting resins with high thermal stability and potential applications in materials science, such as for CO₂ adsorption. acs.orgresearchgate.netacs.org

A related transformation involves the reaction of α-substituted-α-isocyanoesters with 4-hydroxy-o-quinone diimides, which proceeds through a conjugate addition followed by cyclization to yield benzoxazine derivatives. acs.org

Table 2: Synthesis of Benzoxazine Monomers from Amino Acid Esters

| Amine Source | Phenol Source | Aldehyde Source | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Amino acid methyl ester | Eugenol | Paraformaldehyde | Mannich Condensation | Bio-based benzoxazine monomer | acs.org |

The piperazine (B1678402) ring is a "privileged scaffold" frequently found in FDA-approved drugs. mdpi.comnih.gov The primary amino group of α-amino acids can be effectively converted into a piperazine ring, providing a straightforward method to modify bioactive molecules. mdpi.comnih.gov

A general and robust method involves a two-step sequence:

Double Michael Addition: The primary amine of the amino acid ester undergoes a sequential double Michael addition to nitrosoalkenes (generated in situ). This forms a bis(oximinoalkyl)amine intermediate. mdpi.comresearchgate.net

Reductive Cyclization: The resulting dioxime intermediate is subjected to stereoselective catalytic reductive cyclization, typically using hydrogen gas with a Raney Nickel or Pd/C catalyst. mdpi.comresearchgate.net This process reduces the oxime groups and facilitates cyclization to form the piperazine ring, often with high cis-diastereoselectivity. mdpi.com

An alternative elegant approach is a one-pot, four-component Ugi reaction followed by deprotection, cyclization, and reduction (UDCR). rsc.org This sequence starts with an N-protected amino acid and efficiently constructs enantiomerically pure 3-substituted piperazines. rsc.org

Table 3: Key Strategies for Piperazine Synthesis from Amino Acid Derivatives

| Method | Key Steps | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| Double Michael Addition / Reductive Cyclization | 1. Double Michael addition2. Catalytic hydrogenation | α-Amino acid ester | Nitrosoalkene precursors, H₂, Ra-Ni or Pd/C | Substituted piperazine | mdpi.comnih.govresearchgate.net |

While direct cyclization of this compound to imidazolines or dihydropyrimidines is not a primary pathway, its functional groups can be modified to create the necessary precursors for these heterocycles.

Imidazoline (B1206853) Synthesis: The construction of a 2-imidazoline ring typically involves the condensation of an aldehyde with a 1,2-diamine, such as ethylenediamine (B42938). organic-chemistry.org The ester group of this compound can be reduced to the corresponding aldehyde. This aldehyde precursor, which retains the quaternary α-carbon, can then be reacted with ethylenediamine in the presence of an oxidant (e.g., iodine, tert-butyl hypochlorite, or H₂O₂) to yield the desired substituted imidazoline. organic-chemistry.org

Dihydropyrimidine (B8664642) Synthesis: The formation of dihydropyrimidines can be achieved through multicomponent reactions like the Biginelli reaction. This reaction classically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or a related compound. researchgate.net Similar to the imidazoline synthesis, the ester of the parent amino acid would first need to be reduced to an aldehyde. This aldehyde could then participate in a Biginelli-type condensation to form a highly substituted dihydropyrimidine ring, incorporating the unique α,α-disubstituted fragment from the original amino acid.

Stereochemical Aspects and Control in Synthesis and Reactivity

Strategies for Absolute Stereocontrol in Alpha-Quaternary Centers

The construction of chiral quaternary carbon stereocenters, such as the one in Ethyl 2-amino-2-methyl-3-phenylpropanoate, is a formidable challenge in organic synthesis. researchgate.net The synthesis of such α,α-disubstituted amino acids requires sophisticated strategies to control the absolute configuration of the newly formed stereocenter. researchgate.net Various catalytic asymmetric methods have been developed to access optically active α-quaternary amino acids with high levels of stereocontrol. researchgate.net

Key strategies include:

Asymmetric Alkylation using Chiral Auxiliaries: This is a widely employed method where a chiral auxiliary is temporarily incorporated into the substrate to direct the approach of an electrophile. For instance, pseudoephenamine has been successfully used as a chiral auxiliary for the alkylative construction of quaternary α-methyl α-amino acids. harvard.edu Alaninamide pivaldimine derivatives of pseudoephenamine undergo highly diastereoselective alkylation upon treatment with a strong base like lithium diisopropylamide (LDA) followed by an electrophile (e.g., benzyl (B1604629) bromide). harvard.edu The auxiliary is later cleaved under mild conditions to yield the desired quaternary amino acid. harvard.edu

Catalytic Asymmetric Phase-Transfer Alkylation: Chiral phase-transfer catalysts, often based on C2-symmetric quaternary ammonium (B1175870) salts, can achieve highly enantioselective alkylation of α-amino acid ester Schiff bases. nih.gov This method allows for the generation of the quaternary center under mild conditions with high enantiomeric excess.

Organocatalytic Asymmetric Reactions: Small organic molecules can catalyze the enantioselective formation of α-quaternary centers. For example, L-proline has been used to catalyze direct asymmetric Mannich reactions between α,α-disubstituted aldehydes and α-imino esters, affording quaternary α-amino acid derivatives with excellent yields and enantioselectivities. nih.gov

Nucleophilic Additions to α-Imino Esters: The addition of nucleophiles to α-imino esters is another powerful strategy. Catalytic systems, including those based on chiral N-heterocyclic carbene complexes of iridium, can facilitate the enantioselective addition of nucleophiles like acetonitrile (B52724) to α-imino esters, delivering enantioenriched α,α-disubstituted α-amino acid derivatives. rsc.orgbohrium.com

| Strategy | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary directs the stereochemical outcome of an alkylation reaction on an amino acid derivative. | Pseudoephenamine, Schöllkopf bis-lactim ethers | harvard.edunih.gov |

| Asymmetric Phase-Transfer Catalysis | A chiral catalyst facilitates the enantioselective alkylation of a glycine (B1666218) imine ester under biphasic conditions. | C2-symmetric chiral quaternary ammonium salts | nih.gov |

| Organocatalytic Mannich Reaction | A chiral organic molecule catalyzes the asymmetric addition of a branched aldehyde to an imino ester. | L-Proline | nih.gov |

| Catalytic Nucleophilic Addition | A chiral metal complex catalyzes the enantioselective addition of a nucleophile to an α-imino ester. | Chiral Iridium-N-heterocyclic carbene complexes | rsc.orgbohrium.com |

Diastereoselective Induction in Carbon-Carbon Bond Forming Reactions

When a molecule already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, a phenomenon known as diastereoselective induction. In the synthesis of compounds like this compound from chiral precursors, controlling this diastereoselectivity is crucial.

One powerful approach involves the use of dual-catalyst systems to achieve stereodivergent synthesis. For example, a synergistic Cu/Ir dual catalysis has been developed for the α-allylation of aldimine esters. acs.org By selecting the appropriate pairing of chiral ligands for each metal, it is possible to access any of the four possible product stereoisomers from the same set of starting materials with high diastereoselectivity and enantioselectivity. acs.org This level of control is particularly valuable for building molecules with multiple contiguous stereocenters.

Furthermore, the use of chiral templates derived from other amino acids can effectively control diastereoselectivity. researchgate.netnih.gov For instance, chiral synthons like the mono-lactim ether derived from L-valine can be deprotonated and reacted with electrophiles. The bulky side chain of the valine derivative shields one face of the molecule, directing the incoming electrophile to the opposite face and resulting in a highly diastereoselective alkylation. nih.gov This "memorized" chirality is then transferred to the newly formed quaternary center. nih.gov

Methods for Determination of Enantiomeric and Diastereomeric Purity

Accurately determining the enantiomeric and diastereomeric purity of this compound is essential to validate the success of an asymmetric synthesis. Several analytical techniques are routinely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. mdpi.com The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times.

For α-amino acid esters, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® IA, Chiralcel® OD-H), are highly effective. researchgate.netyakhak.org To enhance resolution and detectability, the amino ester is often derivatized prior to analysis. researchgate.net Common derivatization reagents include N-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or nitrobenzoxadiazole (NBD) derivatives. researchgate.netyakhak.org The separation is typically achieved using a mobile phase consisting of a mixture of hexane (B92381) and an alcohol like 2-propanol. researchgate.net The ratio of the peak areas corresponding to the two enantiomers allows for the precise calculation of the enantiomeric excess (ee). mdpi.com

| Chiral Stationary Phase (CSP) | CSP Type | Derivatization | Typical Mobile Phase | Reference |

|---|---|---|---|---|

| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | NBD | Hexane/2-Propanol | yakhak.org |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | NBD | Hexane/2-Propanol | yakhak.org |

| Amylose-derived CSPs | Covalently bonded amylose derivatives | FMOC | Hexane/2-Propanol with 0.1% TFA | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral auxiliary agents. researchgate.netresearchgate.net These agents fall into two main categories:

Chiral Solvating Agents (CSAs): These agents form transient, diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. This differential interaction can lead to a separation of signals (chemical shift non-equivalence) for the two enantiomers in the ¹H or ¹³C NMR spectrum. researchgate.net

Chiral Derivatizing Agents (CDAs): These reagents react covalently with the enantiomers to form a stable pair of diastereomers, which inherently have different NMR spectra. researchgate.net

For amino acids and their derivatives, thiourea-based CSAs and chiral lanthanide shift reagents (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) are commonly used. researchgate.net The enantiomeric excess is determined by integrating the distinct signals corresponding to each diastereomeric complex. amanote.com This method is often faster than chromatography but may be less sensitive for very high ee values. nih.gov

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral, non-racemic substances. wikipedia.org When plane-polarized light is passed through a solution of a pure enantiomer, the plane of light is rotated. wikipedia.org The magnitude and direction of this rotation are measured using a polarimeter.

The specific rotation [α] is a characteristic physical constant for a compound under defined experimental conditions (temperature, wavelength of light, solvent, and concentration). wikipedia.org It is calculated from the observed rotation (α) using the formula: [α] = α / (l × c) where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. wikipedia.org

A compound that rotates light clockwise is termed dextrorotary (+) and one that rotates it counter-clockwise is levorotary (-). wikipedia.org The enantiomeric excess of a sample can be calculated by comparing its observed specific rotation to the known specific rotation of the pure enantiomer: ee (%) = ([α]observed / [α]max) × 100

It is critical to note that the value of specific rotation can be significantly influenced by the solvent, temperature, and concentration, so these parameters must be carefully controlled and reported. nih.gov

Conformational Analysis and Stereoelectronic Effects

The presence of a quaternary α-carbon atom in this compound imposes significant conformational restrictions on the molecule. nih.govresearchgate.net Unlike standard amino acids with an α-hydrogen, the steric bulk of having both a methyl and a benzyl group attached to the α-carbon severely limits the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) single bonds. nih.gov

This restricted motion has profound implications, particularly when this amino acid is incorporated into a peptide chain. The steric hindrance caused by the α-methyl group drastically reduces the allowed regions in the Ramachandran plot, forcing the peptide backbone to adopt specific, well-defined secondary structures. nih.govresearchgate.net α,α-Disubstituted amino acids are known to be strong promoters of helical conformations, such as the 3(10)-helix or the α-helix. researchgate.net The gem-dialkyl substitution favors these folded structures due to unfavorable steric interactions in more extended conformations. researchgate.net

Stereoelectronic effects, which involve the influence of orbital alignment on the stability and reactivity of a molecule, also play a role. The orientation of the ester and amino groups relative to the bulky side chains is governed by a balance of minimizing steric clash and optimizing orbital overlap. These conformational preferences can influence the molecule's reactivity and its ability to interact with other chiral molecules or biological receptors.

Utility in Advanced Organic Synthesis and Chemical Biology

Role as a Chiral Building Block (Chiral Synthon) for Complex Molecules

Chiral amino acid esters are fundamental chiral synthons in asymmetric synthesis, providing a readily available source of stereochemical information for the construction of enantiomerically pure complex molecules. nih.govmdpi.com Ethyl 2-amino-2-methyl-3-phenylpropanoate, as a derivative of phenylalanine, is utilized for its specific stereochemistry at the α-carbon. This chirality can be transferred and preserved through various chemical transformations, making it an important starting material for the synthesis of a range of chiral compounds. wikipedia.org

The presence of the α-methyl group adds steric bulk, which can influence the stereochemical outcome of reactions at or near the chiral center. This steric hindrance is strategically employed to direct the approach of reagents, thereby controlling the formation of new stereocenters in the target molecule. The ester and amino functionalities also offer versatile handles for a wide array of chemical modifications, allowing for its incorporation into larger and more complex molecular frameworks.

Precursor for Enantiomerically Pure Alpha-Quaternary Amino Acids and Their Analogues

The synthesis of enantiomerically pure α,α-disubstituted amino acids, also known as quaternary amino acids, is a significant challenge in organic synthesis. nih.gov These compounds are of great interest due to their ability to induce specific secondary structures in peptides and their presence in various biologically active natural products. This compound is a direct precursor to α-methyl-phenylalanine and its derivatives.

Several synthetic strategies have been developed to produce α,α-disubstituted α-amino acids, including the alkylation of amino acid enolate equivalents and the Strecker synthesis. researchgate.netresearchgate.net The derivatization of simpler amino acid esters is a common approach to access these sterically hindered molecules. nih.govnih.govrsc.orgrsc.org The general synthetic utility of amino acid esters makes them key intermediates in these multi-step sequences. nih.govmdpi.com The development of catalytic asymmetric methods has further expanded the toolkit for synthesizing these valuable compounds with high enantioselectivity. nih.govchemrxiv.org

Applications in Peptidomimetic Design and Peptide Chemistry

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against proteolytic degradation and better bioavailability. researchgate.net The incorporation of α,α-disubstituted amino acids like α-methyl-phenylalanine, derived from its ethyl ester, is a well-established strategy in peptidomimetic design. kennesaw.edu

The quaternary α-carbon of these amino acids restricts the conformational freedom of the peptide backbone, forcing it to adopt specific and predictable secondary structures, such as helical or turn conformations. nih.gov This conformational constraint is crucial for designing peptides with high receptor affinity and selectivity. The α-methyl group can also shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic. researchgate.net The synthesis of peptides containing these unusual amino acids often involves standard solution-phase or solid-phase peptide synthesis techniques, where the corresponding protected amino acid is coupled with other amino acid esters. nih.govnih.govmdpi.com

Table 1: Impact of α-Methyl-Phenylalanine Incorporation on Peptide Properties

| Property | Effect of Incorporation | Rationale |

| Conformational Rigidity | Increased | Steric hindrance from the α-methyl group restricts dihedral angles (phi/psi) of the peptide backbone. |

| Secondary Structure | Promotes helical and turn structures | The restricted conformation favors the formation of stable secondary motifs. |

| Proteolytic Stability | Enhanced | The α-methyl group sterically hinders the approach of proteases to the adjacent peptide bonds. |

| Receptor Binding | Can be improved | Pre-organization of the peptide into a bioactive conformation can lead to higher binding affinity. |

Synthesis of Intermediates for Advanced Pharmaceutical Research

Amino acid esters are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. nih.govmdpi.com this compound and its derivatives serve as starting materials for the synthesis of more complex molecules with potential therapeutic applications. For instance, related substituted phenylpropanoates are used in the synthesis of various bioactive compounds. nih.govnih.govgoogle.com The amino and ester groups provide reactive sites for elaboration into diverse chemical scaffolds found in many drug molecules. The synthesis of 3-amino-2-methyl-1-phenyl-propanones, which have shown hypolipidemic activity, highlights the utility of such substituted propanoate structures in medicinal chemistry. researchgate.net

Derivatization to Diverse Chemical Scaffolds (e.g., Thioamides, Substituted Propanoates)

The chemical versatility of this compound allows for its conversion into a variety of other chemical structures. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with amines to form amides. The amino group can be acylated, alkylated, or converted to other nitrogen-containing functional groups. chimia.chrsc.org

One important derivatization is the conversion to thioamides. Thioamides can be synthesized from their corresponding amides or esters using thionating reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org These sulfur-containing analogs are valuable in medicinal chemistry and as intermediates in the synthesis of thiazoles and other heterocycles. nih.gov

Furthermore, the core propanoate structure can be modified to create a range of substituted propanoates. For example, reactions involving the α-carbon or the phenyl ring can introduce new functional groups, leading to a diverse library of compounds for screening in drug discovery and materials science. nih.govrsc.orgmdpi.com

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Scaffold |

| Ester | Hydrolysis | LiOH, NaOH, HCl | Carboxylic Acid |

| Reduction | LiAlH₄, DIBAL-H | Amino Alcohol | |

| Aminolysis | R-NH₂ | Amide | |

| Thionation (of corresponding amide) | Lawesson's Reagent, P₄S₁₀ | Thioamide | |

| Amine | Acylation | Acyl chlorides, Anhydrides | N-Acyl Amino Ester |

| Alkylation | Alkyl halides | N-Alkyl Amino Ester | |

| Isocyanate Formation | Phosgene, Triphosgene | Isocyanate | |

| Aromatic Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Substituted Phenyl Ring |

Advanced Spectroscopic and Computational Characterization of Ethyl 2 Amino 2 Methyl 3 Phenylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for the definitive structural confirmation of organic molecules like Ethyl 2-amino-2-methyl-3-phenylpropanoate.

Detailed ¹H and ¹³C NMR Analysis for Structural Elucidation and Stereochemical Assignment

¹H NMR spectroscopy would provide information on the chemical environment, number, and connectivity of protons. Expected signals would include a triplet and a quartet for the ethyl ester group, distinct signals for the aromatic protons of the phenyl group, a singlet for the α-methyl group, and signals for the benzylic protons and the amine protons. The precise chemical shifts (δ, ppm), integration values, and coupling constants (J, Hz) would be critical for confirming the structure.

¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ester, the quaternary α-carbon, carbons of the phenyl ring, the benzylic carbon, the α-methyl carbon, and the carbons of the ethyl group. This data provides a carbon map of the molecule.

For stereochemical assignment, advanced NMR techniques, potentially using chiral solvating agents, would be necessary to differentiate between enantiomers if a racemic mixture is present.

Interactive Data Table: Predicted ¹H NMR Signals

| Predicted Proton Environment | Expected Multiplicity | Expected Integration | Predicted Chemical Shift (ppm) |

|---|---|---|---|

| Phenyl-H | Multiplet | 5H | ~7.2-7.4 |

| O-CH₂ (Ethyl) | Quartet | 2H | ~4.1 |

| Benzyl-CH₂ | Singlet/AB quartet | 2H | ~2.9-3.1 |

| NH₂ | Broad Singlet | 2H | Variable |

| α-CH₃ | Singlet | 3H | ~1.4 |

Interactive Data Table: Predicted ¹³C NMR Signals

| Predicted Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester) | ~175 |

| Aromatic C (Quaternary) | ~138 |

| Aromatic CH | ~126-130 |

| O-CH₂ (Ethyl) | ~61 |

| Cα-NH₂ (Quaternary) | ~58 |

| Benzyl-CH₂ | ~45 |

| α-CH₃ | ~25 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments would be required to assemble the molecular structure unambiguously.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, confirming the connection between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, assigning each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the phenyl protons to the benzylic carbon or the ethyl group protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, which can be vital for confirming stereochemistry and conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS analysis using a technique like Electrospray Ionization (ESI) would be used to determine the precise mass of the protonated molecule [M+H]⁺. This high-accuracy mass measurement allows for the unambiguous calculation of the molecular formula (C₁₂H₁₇NO₂), distinguishing it from any other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for:

N-H stretching of the primary amine group (typically two bands around 3300-3400 cm⁻¹).

C-H stretching for aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

C=O stretching of the ester group (a strong band around 1735 cm⁻¹).

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

C-O stretching of the ester (around 1150-1250 cm⁻¹).

X-ray Crystallography for Absolute Configuration and Solid-State Structure

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray analysis of a crystal containing a single enantiomer can establish its absolute configuration (R or S). researchgate.netmdpi.comresearchgate.net

Computational Chemistry Studies

Computational methods, such as Density Functional Theory (DFT), would complement the experimental data. researchgate.netmdpi.commdpi.com These studies can be used to:

Calculate theoretical NMR chemical shifts, which can aid in the assignment of experimental spectra.

Predict IR vibrational frequencies to support the interpretation of the experimental IR spectrum.

Model the three-dimensional structure and conformational preferences of the molecule.

Analyze electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand its reactivity. mdpi.com

Without access to the specific experimental or computational results for this compound, a more detailed analysis cannot be provided at this time.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of a molecule like this compound, DFT calculations would typically be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the chemical reactivity and kinetic stability of the molecule.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Typical Value/Method |

| Functional | B3LYP, M06-2X, ωB97X-D |

| Basis Set | 6-31G(d,p), 6-311++G(d,p) |

| Solvent Model (if applicable) | PCM, SMD |

| Calculation Type | Geometry Optimization, Frequency Analysis |

This table represents typical parameters that would be used for such a study, not actual data from research on the specified compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule such as this compound, which has several rotatable bonds, MD simulations can be used to explore its conformational space. This involves simulating the motion of the molecule in a defined environment (e.g., in a solvent like water or in a vacuum) over a period of time, typically nanoseconds to microseconds.

By analyzing the trajectory of the simulation, researchers can identify the most populated conformations, understand the transitions between different conformations, and calculate various thermodynamic properties. This information is crucial for understanding how the molecule behaves in different environments and how its shape influences its interactions with other molecules.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Typical Value/Method |

| Force Field | AMBER, CHARMM, GROMOS |

| Solvent Model | TIP3P, SPC/E |

| Ensemble | NVT, NPT |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

This table represents typical parameters that would be used for such a study, not actual data from research on the specified compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions associated with each molecule. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions.

Table 3: Hypothetical Hirshfeld Surface Analysis Contributions for this compound

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 45 - 60 |

| O···H/H···O | 15 - 25 |

| C···H/H···C | 10 - 20 |

| N···H/H···N | 5 - 15 |

| Other | < 5 |

This table represents a hypothetical distribution of intermolecular contacts based on the elemental composition of the molecule and is not derived from experimental or computational data.

Emerging Trends and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for the synthesis of alpha-quaternary amino esters, such as Ethyl 2-amino-2-methyl-3-phenylpropanoate, is a significant focus of current research. Traditional synthetic approaches often involve multiple steps, stoichiometric reagents, and harsh reaction conditions, leading to significant waste generation. Modern strategies aim to overcome these limitations by embracing principles of green chemistry.

One promising avenue is the development of catalytic aerobic methods for the synthesis of α,α-disubstituted α-amino acids through the cross-dehydrogenative coupling of azlactones. For instance, the combination of an iron catalyst with a bisoxazolidine (B8223872) ligand has demonstrated high catalytic performance in the cross-coupling of a variety of α-aryl and aliphatic amino acid-derived azlactones with nucleophiles like indoles, oxindoles, and benzofuranones under aerobic conditions. This approach offers a more sustainable alternative to traditional methods that often rely on stoichiometric oxidants.

Furthermore, electrochemical synthesis is emerging as a powerful tool for the greener production of amino acids. beilstein-journals.org This technique utilizes electricity as a clean reagent to drive chemical transformations, often under mild conditions. For example, an electrochemical approach has been reported for the selective oxidation of biomass-derived α-hydroxyl acids to α-keto acids, followed by electrochemical reductive amination to yield amino acids. beilstein-journals.org Such strategies, which take advantage of both anodic and cathodic reactions in a single flow cell, represent a significant step towards sustainable and scalable amino acid production. beilstein-journals.org

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Chemo-selectivity

The stereochemical control in the synthesis of alpha-quaternary amino esters is of paramount importance, as the biological activity of these molecules is often dependent on their specific stereoisomer. Consequently, the development of novel catalytic systems that offer high enantioselectivity and chemo-selectivity is a vibrant area of research.

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of α,α-disubstituted α-amino acids. For instance, chiral phosphoric acids have been successfully employed as catalysts in the Friedel-Crafts reaction of N-Boc-protected ethyl trifluoropyruvate imine with various indole (B1671886) derivatives, affording quaternary α-amino acids in excellent yields and high enantioselectivities. rsc.org Similarly, L-proline has been shown to catalyze the direct asymmetric Mannich reaction of N-PMP protected alpha-imino ethyl glyoxylate (B1226380) with α,α-disubstituted aldehydes, yielding quaternary beta-formyl alpha-amino acid derivatives with high stereocontrol. the-scientist.com

Biocatalysis offers another highly selective and sustainable approach. Engineered enzymes, such as protoglobin nitrene transferases, have been developed to catalyze the enantioselective intermolecular α-C-H primary amination of carboxylic acid esters, providing access to unprotected chiral α-amino esters. researchgate.net The high selectivity of enzymes often allows for reactions to be performed under mild, aqueous conditions, further enhancing the green credentials of the synthesis. The use of l- and d-specific threonine aldolases has also been reported for the synthesis of diverse β-hydroxy-α,α-dialkyl-α-amino acids with perfect stereoselectivity at the α-quaternary center. nih.gov

Expanded Applications in the Synthesis of Complex Natural Products and Bioactive Molecules

Alpha-quaternary amino acids and their esters are crucial building blocks in the synthesis of a wide array of complex natural products and bioactive molecules. nih.gov Their incorporation into peptides can induce specific conformational constraints, leading to enhanced metabolic stability and biological activity. nih.govbris.ac.uk This makes them highly valuable in drug discovery and peptide engineering. nih.gov

For example, α,α-disubstituted amino acids are found in various bioactive compounds, including mGluR-2 agonist EGLU, the aldose reductase inhibitor Fidarestat, and the naturally occurring proteasome inhibitor Salinosporamide A. acs.org The unique structural features of these amino acids contribute significantly to their biological function. The development of efficient synthetic methods for alpha-quaternary amino esters directly impacts the accessibility of these and other medicinally important molecules. acs.org

The utility of these building blocks is further highlighted by their application in the late-stage modification of drug molecules and in the synthesis of peptidomimetics. researchgate.net The ability to introduce a quaternary stereocenter with high precision allows for the fine-tuning of the pharmacological properties of a lead compound.

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design and prediction of chemical reactions, including the synthesis of complex molecules like this compound. mdpi.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, thereby accelerating the discovery of new synthetic routes. beilstein-journals.orgmdpi.com

Furthermore, ML models are being developed to predict the enantioselectivity of asymmetric catalytic reactions with a high degree of accuracy. rsc.orgcam.ac.ukresearchgate.net By training on large datasets of experimental results, these models can learn the subtle electronic and steric factors that govern stereochemical outcomes. This predictive power can significantly reduce the experimental effort required to identify the optimal catalyst and reaction conditions for a desired stereoisomer. azorobotics.com Deep neural networks, for example, have shown excellent performance in predicting the enantioselectivity of asymmetric C-H functionalization reactions. rsc.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Alpha-Quaternary Amino Esters

The principles of green chemistry are increasingly being integrated into the synthesis of alpha-quaternary amino esters to minimize environmental impact and enhance sustainability. This involves the use of renewable feedstocks, atom-economical reactions, and the reduction or elimination of hazardous substances.

Biocatalysis, as mentioned earlier, is a cornerstone of green chemistry, utilizing enzymes that operate under mild, aqueous conditions. nih.gov The electrochemical synthesis of amino acids from biomass-derived α-hydroxyl acids is another prime example of a green approach, as it uses renewable starting materials and electricity as a clean energy source. beilstein-journals.org

The development of novel catalytic systems also aligns with green chemistry principles. For example, the use of earth-abundant and non-toxic metals like iron in catalysis is a more sustainable alternative to precious metal catalysts. Furthermore, reactions that proceed under aerobic conditions, using air as the oxidant, are inherently greener than those requiring stoichiometric chemical oxidants. The anodic oxidation of amino acids to produce valuable nitriles, coupled with cathodic hydrogen production, is another innovative green synthetic strategy. drugdiscoveryonline.com

常见问题

What are the recommended synthetic routes for Ethyl 2-amino-2-methyl-3-phenylpropanoate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-amino-2-methyl-3-phenylpropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester. For higher yields, reflux conditions (70–80°C) with molecular sieves to remove water are recommended . Alternative routes may use activated intermediates like acyl chlorides, where 2-methyl-3-phenylpropanoyl chloride reacts with ethanolamine derivatives under inert atmospheres . Optimization includes monitoring reaction progress via TLC (n-hexane/ethyl acetate eluent) and purification via column chromatography (silica gel, gradient elution) .

Which analytical techniques are critical for characterizing this compound, particularly for resolving structural ambiguities?

Advanced Analytical Strategy:

- X-ray Crystallography : Use SHELXL for refining crystal structures, especially to resolve steric effects from the methyl and phenyl groups. SHELX’s robust handling of high-resolution data aids in distinguishing bond-length discrepancies and thermal motion artifacts .

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies regiochemical features. The amino proton appears as a broad singlet (~δ 2.5 ppm), while the ester carbonyl (C=O) resonates at ~δ 170 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 235.15 [M+H]⁺) and detects fragmentation patterns for functional group validation .

How can researchers investigate the biological activity of this compound, given its structural analogs?

Experimental Design:

- Enzyme Inhibition Assays : Test against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides). The methyl and phenyl groups may induce steric hindrance, affecting binding kinetics .

- Receptor Binding Studies : Radiolabeled analogs (³H or ¹⁴C) can quantify affinity for neurotransmitter receptors (e.g., GABAₐ), leveraging the compound’s similarity to bioactive amino acid derivatives .

- In Silico Screening : Molecular docking (AutoDock Vina) predicts interactions with target proteins, guided by PubChem’s 3D conformer database .

What are the key stability and reactivity pathways under varying experimental conditions?

Reactivity Profile:

- Oxidation : The amino group is susceptible to oxidation with KMnO₄/H₂SO₄, forming a nitro derivative. Control pH (<3) to avoid ester hydrolysis .

- Hydrolysis : Acidic conditions (HCl/EtOH) cleave the ester to 2-amino-2-methyl-3-phenylpropanoic acid, while basic conditions (NaOH) yield carboxylate salts .

- Substitution : Thionyl chloride (SOCl₂) converts the ester to an acyl chloride, enabling amide formation with amines .

What challenges arise during synthesis, and how can they be mitigated?

Advanced Challenges & Solutions:

- Racemization : The chiral α-carbon may racemize under prolonged heating. Use low-temperature esterification (e.g., DCC/DMAP at 0°C) and chiral HPLC (Chiralpak AD-H column) for enantiomeric resolution .

- By-product Formation : Steric hindrance from the methyl group can lead to incomplete acylation. Employ excess acyl chloride (1.5 eq) and iterative recrystallization (hexane/ethyl acetate) for purity .

How can computational modeling enhance the study of this compound’s properties?

Computational Workflow:

- Reaction Prediction : Use PISTACHIO and REAXYS databases to simulate feasible synthetic pathways and by-products .

- DFT Calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G* level, predicting vibrational frequencies (IR) and transition states for hydrolysis .

- Molecular Dynamics (MD) : GROMACS models solvation effects in aqueous/DMSO systems, correlating with experimental solubility data .

How should researchers address contradictions in reported data (e.g., crystallographic vs. spectroscopic results)?

Data Reconciliation Protocol:

- Cross-Validation : Compare X-ray bond lengths (SHELXL-refined) with DFT-optimized geometries to resolve discrepancies in stereochemistry .

- HPLC-PDA Analysis : Detect impurities (>98% purity threshold) that may skew spectroscopic interpretations .

- Thermogravimetric Analysis (TGA) : Confirm thermal stability (decomposition >200°C) to rule out degradation during characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。